molecular formula C10H10O5 B8586818 5-Formyl-2,3-dimethoxybenzoic acid

5-Formyl-2,3-dimethoxybenzoic acid

Cat. No. B8586818
M. Wt: 210.18 g/mol
InChI Key: CXMQUUGLEQPGMX-UHFFFAOYSA-N
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Patent
US05639782

Procedure details

2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane (42) (FIG. 22) (1.7 g, 4.86 mmole) was dissolved in 40 ml dry THF and cooled to -78° C. under an argon atmosphere. n-butyllithium (4.3 ml of a 1.25M soln.) was added and the reaction was warmed to 0° C. and was stirred at that temperature for an additional 45 minutes. The aryl lithium solution was then poured onto solid carbon dioxide covered with anhydrous diethyl ether. A white precipitate formed immediately. Water was added and the organic solvent subsequently removed in vacuo. The remaining aqueous solution was extracted with ethyl acetate. The organic layer was washed with 5% sodium thiosulfate, water, and then stirred vigorously over an equivolume of 10% HCl overnight. The organic layer was separated and the product extracted into 10% K2CO3. The basic solution was acidified with 10% HCl and the product extracted into chloroform. The organic layer was dried over MgSO4, and concentrated in vacuo to a white solid (0.412 g, 40%). The solid can be recrystallized from hexane/ethyl acetate.
Name
2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]2[O:17]CCCO2)[CH:6]=[C:7](I)[C:8]=1[O:9][CH3:10].C([Li])CCC.[C:23](=[O:25])=[O:24].C(OCC)C>C1COCC1.O>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH:12]=[O:17])=[CH:6][C:7]=1[C:23]([OH:25])=[O:24]

Inputs

Step One
Name
2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane
Quantity
1.7 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)I)C1OCCCO1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
aryl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at that temperature for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately
CUSTOM
Type
CUSTOM
Details
the organic solvent subsequently removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 5% sodium thiosulfate, water
STIRRING
Type
STIRRING
Details
stirred vigorously over an equivolume of 10% HCl overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the product extracted into 10% K2CO3
EXTRACTION
Type
EXTRACTION
Details
the product extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid (0.412 g, 40%)
CUSTOM
Type
CUSTOM
Details
The solid can be recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C=C1OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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